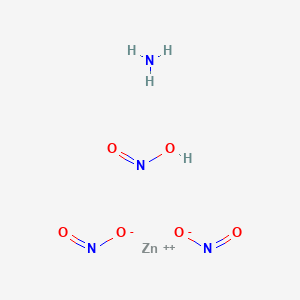

Zinc ammonium nitrite

Description

Conceptual Frameworks and Historical Context in Inorganic Chemistry

The conceptual basis for understanding zinc ammonium (B1175870) nitrite (B80452) lies in the principles of ionic bonding and the formation of double salts. Double salts are crystalline solids that contain two different cations or anions. In this case, both zinc (Zn²⁺) and ammonium (NH₄⁺) cations are present along with the nitrite (NO₂⁻) anion. The formation of such compounds is often driven by the specific ionic radii and charge densities of the constituent ions, which allow for a more stable crystal lattice than either of the individual salts might form.

Historically, the study of mixed and double salts dates back to the foundational period of modern chemistry. While specific historical milestones for zinc ammonium nitrite are not extensively documented in readily available literature, the broader investigation of metal-ammonium complexes and nitrite salts has been a continuous area of research. The reactivity of ammonium salts when combined with nitrite salts has been noted for its potential for energetic reactions, a characteristic that has driven interest in their thermal decomposition pathways. noaa.gov A violent explosion can occur if an ammonium salt is melted with a nitrite salt. noaa.gov

Scope of Academic Inquiry into Zinc-Ammonium-Nitrite Chemical Species

Academic inquiry into zinc-ammonium-nitrite systems primarily revolves around its synthesis, characterization, and thermal decomposition. Research in this area seeks to elucidate the precise conditions required for its formation and to characterize its structural and physical properties. Techniques such as X-ray diffraction would be employed to determine its crystal structure, while spectroscopic methods would be used to understand the bonding environment of the ions.

A significant focus of research is the thermal behavior of this compound. noaa.gov Given that it contains both an oxidizing agent (nitrite) and a reducing agent (ammonium), the compound is expected to be thermally unstable. Studies would investigate the decomposition pathway, the gaseous products formed (such as nitrogen oxides), and the kinetics of the decomposition process. noaa.govnih.gov This is pertinent to understanding the compound's potential as an energetic material. noaa.gov The reaction between zinc and ammonium nitrate (B79036), a related system, is known to be a highly exothermic redox reaction. youtube.com

Interdisciplinary Relevance in Advanced Materials and Environmental Sciences

The study of zinc-ammonium-nitrite systems holds relevance in several interdisciplinary fields. In advanced materials science , the thermal decomposition characteristics of such compounds are of interest for the development of gas-generating agents. jes.or.jp The controlled decomposition of nitrogen-rich compounds can produce large volumes of gas, a property utilized in applications like automotive airbags. jes.or.jp Research into double salts of ammonium nitrate with other metal nitrates has been conducted with this goal in mind. jes.or.jp

In environmental sciences , the chemistry of zinc, ammonium, and nitrite ions is relevant to water quality and treatment. Nitrate (NO₃⁻), a related nitrogen species, is a common groundwater pollutant. acs.org Research into electrochemical systems, such as zinc-nitrate batteries, explores the reduction of nitrate to ammonia (B1221849), which has dual benefits of environmental remediation and energy production. acs.org While not directly studying this compound, this research highlights the broader interest in the interactions within zinc-nitrogen-oxygen systems. Furthermore, the synthesis of various zinc-containing nanoparticles and composites for applications like photocatalysis and nutrient delivery in agriculture touches upon the fundamental chemistry of zinc and ammonium precursors. researchgate.netrsc.orgmdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | Zn(NH₄)(NO₂)₃ noaa.gov |

| Molar Mass | 221.4 g/mol nih.gov |

| Appearance | White powder noaa.govnih.gov |

| CAS Number | 63885-01-8 nih.gov |

| UN Number | 1512 nih.gov |

Detailed Research Findings on Related Zinc-Ammonium Systems

| Research Area | Findings |

| Thermal Decomposition | Ammonium nitrate, a related compound, undergoes complex thermal decomposition, producing gases like N₂O, NO, NO₂, and H₂O. nih.gov The presence of zinc can catalytically affect the decomposition temperature and kinetics of ammonium nitrate. mdpi.com |

| Synthesis of Related Materials | Zinc-containing nanoparticles (e.g., ZnO) have been synthesized using precursors like zinc nitrate and ammonium hydroxide. researchgate.netsapub.org These syntheses highlight the reactivity of zinc and ammonium species in solution to form new materials. |

| Double Salt Formation | Studies on ammonium nitrate double salts with other metal nitrates (like copper, calcium, and zinc nitrates) have been conducted to improve the combustion characteristics and phase stability of ammonium nitrate for use as a gas-generating agent. jes.or.jp |

| Aqueous Reactions | The reaction of zinc nitrate with ammonium carbonate in an aqueous solution produces insoluble zinc carbonate and soluble ammonium nitrate. quora.com This demonstrates a typical double displacement reaction involving these ions. |

Properties

CAS No. |

63885-01-8 |

|---|---|

Molecular Formula |

H4N4O6Zn |

Molecular Weight |

221.4 g/mol |

IUPAC Name |

zinc;azane;nitrous acid;dinitrite |

InChI |

InChI=1S/3HNO2.H3N.Zn/c3*2-1-3;;/h3*(H,2,3);1H3;/q;;;;+2/p-2 |

InChI Key |

SMQJHBUEWYEDCH-UHFFFAOYSA-L |

SMILES |

N.N(=O)O.N(=O)[O-].N(=O)[O-].[Zn+2] |

Canonical SMILES |

N.N(=O)O.N(=O)[O-].N(=O)[O-].[Zn+2] |

Other CAS No. |

63885-01-8 |

physical_description |

Zinc ammonium nitrite appears as a white powder. Combustible and readily ignited. Easily ignites if contaminated with combustible materials. May explode under exposure to heat or fire. Produces toxic oxides of nitrogen during combustion. |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Zinc Ammonium Nitrite Compounds

Aqueous-Phase Synthesis via Co-Precipitation and Metathesis Reactions

Aqueous-phase synthesis represents a fundamental approach for preparing zinc ammonium (B1175870) nitrite (B80452), typically leveraging co-precipitation or metathesis reactions. These methods involve the controlled precipitation of the desired double salt from a solution containing the constituent ions.

The successful isolation of zinc-containing nanoparticles and complexes from aqueous solutions is highly dependent on the careful control of reaction conditions. The pH of the solution is a critical parameter, influencing the species present and the solubility of the products. For instance, in the synthesis of zinc-containing nanocomposites and nanoparticles, pH is often adjusted to a specific range, such as 7-8 or even higher, to ensure complete precipitation. matec-conferences.orgrasayanjournal.co.in In some syntheses, a weakly acidic environment (pH=5) is optimal for the formation of specific complex compounds. ijettjournal.org

Temperature is another key variable. While many co-precipitation reactions are conducted at room temperature jocpr.com, processes like the synthesis of zinc oxide films occur at elevated temperatures, such as 65°C, to facilitate the dehydration of intermediate hydroxide species. nih.govcdnsciencepub.com The thermal stability of the target compound must also be considered; zinc nitrite, for example, is known to decompose around 100°C. google.com Control of the atmosphere, such as performing the synthesis under an inert gas like nitrogen, can be crucial to prevent unwanted side reactions, particularly oxidation. nih.gov The duration of the reaction and the rate of addition of reagents are also optimized to control particle size and morphology. jocpr.comresearchgate.net

Table 1: Optimization of Reaction Parameters in Zinc Compound Synthesis

| Parameter | Investigated Range | Optimal Condition | Outcome | Source |

|---|---|---|---|---|

| pH | 6 - 10 | 9 | Maximum yield and minimum particle size for ZnO NPs | researchgate.net |

| pH | 8 - 13 | 8.8 | Optimized desirability for ZnO NP synthesis | rasayanjournal.co.in |

| Temperature | 25°C - 95°C | 75°C - 95°C | Enhanced rate of reduction and absorption peak | researchgate.net |

| Temperature | 50°C - 60°C | 50-60°C | Optimal for complexation of isoniazid with zinc nitrate (B79036) | ijettjournal.org |

The choice of precursors is fundamental to the synthesis. For zinc ammonium nitrite, typical precursors would include a soluble zinc salt, such as zinc nitrate or zinc acetate (B1210297), and sources for the ammonium and nitrite ions, like ammonium nitrite or a mixture of an ammonium salt (e.g., ammonium chloride) and a nitrite salt (e.g., sodium nitrite). matec-conferences.orgresearchgate.netresearchgate.net The reaction between zinc nitrate and ammonium carbonate is a common route for producing zinc-based precursors for materials like zinc oxide. researchgate.net

Stoichiometry, the precise molar ratio of reactants, is critical. In co-precipitation, the ratio of the initial metal salts is adjusted to achieve the desired composition in the final product. For example, in the synthesis of zinc zirconate, the ratio of zinc nitrate to zirconium butoxide was systematically varied to control the final phase of the material. researchgate.net Similarly, when forming complex compounds, the ligand-to-metal ratio is carefully controlled; a 2:1 ratio is often employed in the synthesis of certain zinc(II) complexes. ijettjournal.org In the exothermic reaction between zinc dust and ammonium nitrate, the reactants are typically mixed in equal mass proportions to generate products such as nitrogen gas and zinc oxide. jmu.eduyoutube.com

Electrochemical Synthesis and Related Methodologies for Zinc Nitrite Species

Electrochemical methods provide an alternative route for synthesizing zinc nitrite species, often as part of the synthesis of zinc oxide films or in the context of energy storage and conversion systems. This approach relies on the electrochemical reduction of nitrate ions (NO₃⁻) at an electrode surface (cathode) to produce nitrite ions (NO₂⁻).

The fundamental process involves an aqueous solution containing a zinc salt, typically zinc nitrate (Zn(NO₃)₂), and a supporting electrolyte. nih.govcdnsciencepub.com When a negative potential is applied to the working electrode, nitrate ions are reduced, leading to a localized increase in pH near the electrode surface due to the generation of hydroxide ions (OH⁻). nih.govresearchgate.net This electrochemically induced precipitation process allows for the formation of zinc-containing species on the electrode.

The key reactions can be summarized as:

Nitrate Reduction: NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻

Zinc Species Formation: Zn²⁺ + 2NO₂⁻ → Zn(NO₂)₂

This method has been investigated for the cathodic deposition of zinc oxide films, where the zinc nitrite species can be considered an intermediate that subsequently forms zinc hydroxide and dehydrates to zinc oxide at temperatures above 35°C. nih.govresearchgate.net The applied potential, deposition temperature, and concentration of zinc ions are critical parameters that influence the morphology and composition of the resulting material. researchgate.net For instance, at higher negative potentials (more than -1.1 V), the direct reduction of zinc ions to zinc metal can occur simultaneously. researchgate.net A patented method describes the preparation of an aqueous zinc nitrite solution by reacting a zinc compound and an alkali nitrite via a double decomposition reaction using an ion-exchange membrane as a diaphragm. google.com More recently, zinc-nitrite and zinc-nitrate batteries have been developed as energy-output systems that can simultaneously generate electricity and synthesize ammonia (B1221849) through the electrocatalytic reduction of nitrite/nitrate. acs.org

Coordination-Driven Synthesis of Zinc(II)-Nitrite Complexes with Ancillary Ligands

Coordination-driven synthesis allows for the creation of complex zinc(II)-nitrite compounds with tailored structures and properties by incorporating ancillary organic ligands. In this approach, the nitrite ion acts as a ligand, coordinating to the zinc(II) metal center alongside other organic molecules. The nitrite ion is a versatile ligand, capable of coordinating to metal ions in several different ways. bohrium.com

The synthesis typically involves reacting a zinc(II) salt, such as zinc(II) perchlorate or zinc(II) acetate, with a source of nitrite (e.g., sodium nitrite) in the presence of one or more ancillary ligands in a suitable solvent like methanol (B129727). bohrium.com The ancillary ligands are organic molecules containing donor atoms (like nitrogen or oxygen) that can bind to the zinc center. The choice of ligand plays a crucial role in determining the final structure of the coordination polymer, which can range from discrete mononuclear complexes to one-dimensional (1-D) or two-dimensional (2-D) networks. bohrium.comresearchgate.net

Research has demonstrated the synthesis of various zinc(II)-nitrite coordination polymers using different rigid and flexible organic nitrogen-donor ligands. bohrium.com In many of these structures, the nitrite ions are found to coordinate as bidentate ligands, and the resulting 1-D polymer chains can be further extended into 2-D networks through hydrogen bonding. bohrium.com The nature of the ancillary ligand can also influence the Lewis acidity of the zinc(II) center, which in turn can affect the reactivity of the coordinated nitrite, for example, in its transformation to S-nitrosothiols or nitric oxide in the presence of thiols.

Table 2: Examples of Synthesized Zinc(II)-Nitrite Complexes with Ancillary Ligands

| Ancillary Ligand (L) | Zinc Salt Precursor | Resulting Complex Formula | Structural Motif | Source |

|---|---|---|---|---|

| Me₄PzPz / Me₂PzPy / Me₂PzQu | Zn(ClO₄)₂·6H₂O | L₂ZnII(κ²-nitrite) | Hexa-coordinated mononuclear complex |

Structural Elucidation and Coordination Chemistry of Zinc Ii Ammonium Nitrite Architectures

Advanced Crystallographic Investigations

Crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, angles, and crystal packing.

For example, the complex [Zn(A1)₂(H₂O)₂], where A1 is a pyridinecarboxylate ligand, features a six-coordinated zinc ion in a distorted octahedral geometry and crystallizes in a system with the zinc ion positioned on an inversion center. nih.gov In ammoniated zinc systems, such as those used for creating zinc oxide films from a zinc ammine complex, the precursor structure is critical, though often analyzed in solution or as an intermediate rather than a stable, isolated crystal.

Table 1: Representative Crystallographic Data for Related Zinc Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| Zn(NO₃)₂ materialsproject.org | Cubic | Pa-3 | 7.48 | 7.48 | 7.48 | 90.00 | 90.00 | 90.00 |

Note: Data for directly analogous zinc-ammonium-nitrite crystals are not available; the table shows related structures to provide context for potential zinc coordination environments.

The coordination chemistry of Zinc(II) is versatile due to its filled d-shell (d¹⁰ configuration), which results in no ligand field stabilization energy and allows for flexible coordination geometries. nih.gov The coordination number and geometry are primarily determined by the size and charge of the zinc ion and the steric and electronic properties of the ligands. nih.gov Common geometries include tetrahedral (4-coordinate), trigonal bipyramidal (5-coordinate), and octahedral (6-coordinate). nih.govnih.govresearchgate.net

In a hypothetical zinc-ammonium-nitrite architecture, the zinc ion would be coordinated by ammine (NH₃) and/or nitrite (B80452) (NO₂⁻) ligands.

Ammonia (B1221849)/Ammine Coordination : Ammonia acts as a neutral ligand, binding to the Zn(II) center through the nitrogen atom's lone pair, forming a Zn-N bond.

Nitrite Coordination : The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can bind to a metal center in multiple ways. wikipedia.org

N-coordination (Nitro) : The nitrite ligand binds through the nitrogen atom (Zn-NO₂). This mode makes the nitrite a weak π-acceptor. utas.edu.au

O-coordination (Nitrito) : The nitrite ligand binds through one of the oxygen atoms (Zn-ONO). This mode characterizes the nitrite as a moderate π-donor. utas.edu.au

O,O'-bidentate (Chelating) : Both oxygen atoms coordinate to the zinc center, forming a four-membered ring (Zn-O₂N). wikipedia.org

The specific bonding mode adopted depends on factors like the steric environment and the electronic properties of other co-ligands. researchgate.net For instance, in complexes with bulky ligands, the less sterically demanding O-bonded nitrito form may be favored. The Lewis acidity of the zinc(II) center can activate the coordinated nitrite. researchgate.net

Spectroscopic Characterization for Molecular and Electronic Structure Analysis

Spectroscopy provides complementary information to crystallography, probing the vibrational and electronic properties of the compound and offering insight into local structure, even in non-crystalline materials.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a compound and probing the nature of the coordination bonds.

Ammonia/Ammonium (B1175870) Modes : Coordinated ammonia (ammine) exhibits characteristic vibrational modes, including N-H stretching, symmetric and asymmetric bending (scissoring), and rocking motions. researchgate.net

Nitrite Modes : The vibrational frequencies of the nitrite ion are sensitive to its coordination mode. The free nitrite ion has vibrational modes including a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a bending mode (ν₂). ornl.gov Coordination to a metal like zinc shifts these frequencies. For example, the N-O asymmetric stretch is observed around 1332 cm⁻¹ in sodium nitrite. ornl.gov

Zinc-Ligand Modes : Low-frequency modes corresponding to the stretching vibrations of the bonds between zinc and its ligands can be observed. The Zn-N stretching vibration in zinc-imidazole frameworks, for example, appears at approximately 422 cm⁻¹. mdpi.com In nitrogen-doped zinc oxide, a mode at 273.9 cm⁻¹ has been attributed to a complex involving a zinc interstitial and a nitrogen atom (Znᵢ-Nₒ). capes.gov.brresearchgate.net Bands in the 421-559 cm⁻¹ range in FTIR spectra of ZnO nanoparticles are typically assigned to Zn-O stretching modes. researchgate.netresearchgate.net

Table 2: Typical Vibrational Frequencies for Relevant Functional Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/System Context |

|---|---|---|

| Zn-O Stretch | 421 - 559 | Zinc Oxide Nanoparticles researchgate.netresearchgate.net |

| Zn-N Stretch | ~422 | Zinc-Imidazole Frameworks mdpi.com |

| NO₂⁻ Symmetric Stretch (ν₁) | ~815 | Sodium Nitrite ornl.gov |

| NO₂⁻ Bending (ν₂) | ~1234 | Sodium Nitrite ornl.gov |

NMR spectroscopy probes the local chemical environment of specific atomic nuclei.

⁶⁷Zn NMR : As the only NMR-active zinc isotope, ⁶⁷Zn NMR provides direct information about the zinc coordination sphere. However, its application is challenging due to the isotope's low natural abundance, small magnetic moment, and large quadrupole moment, which often leads to very broad signals. acs.orgpascal-man.comhuji.ac.il Despite these difficulties, solid-state ⁶⁷Zn NMR has been successfully applied to zinc complexes, such as those with amino acids, revealing isotropic chemical shifts (δᵢₛₒ) ranging from 140 to 265 ppm and quadrupolar coupling constants (Cₐ) from 7.05 to 26.4 MHz, which are sensitive to the coordination number and geometry. researchgate.netnih.gov

¹⁵N NMR : Due to the low natural abundance of ¹⁵N (0.365%), studies involving this nucleus typically require isotopic labeling. jcu.cz Labeling the ammine or nitrite ligands with ¹⁵N would allow for precise characterization of the nitrogen environments. whiterose.ac.uk The ¹⁵N chemical shift is highly sensitive to the electronic environment, including changes upon coordination or hydrogen bonding. nih.govnih.gov This technique can distinguish between different coordination modes of the nitrite ligand and probe the interactions of the ammine ligands.

XAS is an element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom, applicable to both crystalline and amorphous materials. acs.orgnih.gov For zinc-containing compounds, analysis of the Zn K-edge provides detailed structural insights. uu.nlacs.org

XANES (X-ray Absorption Near-Edge Structure) : The XANES region is sensitive to the oxidation state and coordination geometry of the zinc ion. uu.nlnih.gov For Zn(II), which has a filled 3d shell, pre-edge features are not observed. acs.orgnih.gov The shape and energy of the absorption edge can help distinguish between tetrahedral, octahedral, or other coordination geometries. stanford.eduresearchgate.net

EXAFS (Extended X-ray Absorption Fine Structure) : The EXAFS region provides quantitative information about the local environment, including the type of neighboring atoms, their distance from the zinc center, and their coordination number. uu.nlnih.gov This makes it possible to determine Zn-N and Zn-O bond lengths with high precision (ca. ±0.02 Å). uu.nl For example, in one study of a zinc-imidazole-sulfur complex, EXAFS fitting determined Zn-N distances of 1.99 Å and Zn-S distances of 2.26 Å. uu.nl This capability is crucial for distinguishing between different bonding modes of the nitrite ligand and for characterizing the coordination sphere in complex architectures. nih.gov

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Zinc ammonium nitrite | (NH₄)ₓZn(NO₂)ᵧ (hypothetical) |

| Zinc Nitrate (B79036) | Zn(NO₃)₂ |

| Zinc Oxide | ZnO |

| Sodium Nitrite | NaNO₂ |

Theoretical and Computational Chemistry Approaches to Zinc Ammonium Nitrite Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules and materials. It provides detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds. While direct DFT studies on the specific compound "zinc ammonium (B1175870) nitrite" are not extensively documented in publicly available literature, a wealth of research on related zinc ammine, zinc nitrite (B80452), and other transition metal nitrite complexes allows for a well-grounded theoretical discussion of its expected properties.

DFT calculations on zinc ammine complexes reveal that the primary interaction is a coordinate covalent bond between the zinc(II) ion and the nitrogen atom of the ammonia (B1221849) ligands. The Zn(II) ion, with its d¹⁰ electron configuration, acts as a Lewis acid, accepting a lone pair of electrons from the nitrogen atom of the ammonia molecule (a Lewis base). Studies on various zinc-ligand systems show that DFT methods, particularly with functionals like M06 and M06-L, can accurately predict geometric parameters such as bond lengths and angles when compared with experimental crystallographic data . For instance, in tetraamminezinc(II), a tetrahedral coordination geometry is observed with Zn-N distances around 2.1 Å nih.govresearchgate.net.

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center in multiple ways. The most common bonding modes are:

N-bonded (nitro): The metal is bonded to the nitrogen atom.

O-bonded (nitrito): The metal is bonded to one of the oxygen atoms.

Bidentate (chelating or bridging): The metal is bonded to both oxygen atoms.

In a hypothetical zinc ammonium nitrite complex, DFT could be used to determine the most stable isomer and to analyze the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity and electronic transitions. In many zinc complexes, the HOMO and LUMO are primarily localized on the ligands, with the zinc d-orbitals not contributing significantly due to their filled nature uwa.edu.au. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the complex davidpublisher.com.

| Parameter | System | Value | Method | Reference |

| Bond Length | Zn-N in [Zn(NH₃)₄]²⁺ | ~2.1 Å | QM/MM MD (HF) | nih.gov |

| Bond Length | Zn-O in cis-[Zn(NH₃)₂(H₂O)₄]²⁺ | 2.43 Å (trans to NH₃) | QM/MM MD (HF) | nih.gov |

| Bond Length | Zn-O in trans-[Zn(NH₃)₂(H₂O)₄]²⁺ | 2.23 Å | QM/MM MD (HF) | nih.gov |

| Coordination Geometry | [Zn(NH₃)₄]²⁺ in water | Predominantly 4-coordinate (tetrahedral) | QM/MM MD (HF) | nih.gov |

| Coordination Geometry | [Zn(NH₃)₂(H₂O)₃]²⁺ | 5-coordinate | QM/MM MD (HF) | nih.gov |

| Nitrite Bonding Mode | N-bonded (Nitro) | Stronger σ-donor, weak π-acceptor | DFT | utas.edu.auutas.edu.au |

| Nitrite Bonding Mode | O-bonded (Nitrito) | Weaker σ-donor, moderate π-donor | DFT | utas.edu.auutas.edu.au |

This table presents representative data from computational studies on related zinc ammine and transition metal nitrite complexes to infer potential properties of this compound systems.

Molecular Dynamics Simulations and Ab Initio Calculations for Reactivity Prediction

Molecular Dynamics (MD) simulations and ab initio calculations are powerful tools for studying the dynamic behavior and reactivity of chemical systems in solution. These methods can model ligand exchange processes, determine coordination numbers, and predict reaction pathways.

Ab initio molecular dynamics (AIMD) and Quantum Mechanical/Molecular Mechanical (QM/MM) MD simulations have been extensively applied to study zinc(II) ions in aqueous and ammoniacal solutions. In these simulations, the core region containing the zinc ion and its first solvation shell is treated with quantum mechanics (ab initio or DFT), while the surrounding solvent is modeled using classical mechanics (molecular mechanics). This hybrid approach provides a balance between accuracy and computational cost.

Studies on hydrated zinc(II), [Zn(H₂O)₆]²⁺, show that it is a hexacoordinated octahedral complex. AIMD simulations have revealed that there is also a non-negligible presence of a pentacoordinated species, [Zn(H₂O)₅]²⁺, which is involved in the dissociative solvent exchange mechanism mdpi.comresearchgate.net. The average Zn-O distance for the hexacoordinated complex is about 2.14 Å mdpi.com.

When ammonia is introduced into the coordination sphere, the structure and dynamics change significantly. QM/MM MD simulations of zinc(II)-ammine-water complexes have shown that the coordination number and geometry depend on the number of ammonia ligands researchgate.net. For example, the [Zn(NH₃)(H₂O)₅]²⁺ complex maintains a stable octahedral geometry, with a Zn-N distance of about 2.1 Å and Zn-O distances around 2.2 Å rsc.org. However, as more water ligands are replaced by ammonia, the preferred coordination number tends to decrease. The tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺, is predominantly four-coordinate with a tetrahedral structure, although it can transiently form a five-coordinate species by associating with a water molecule nih.gov.

These simulations provide critical insights into the reactivity of the zinc ion's coordination sphere. The stability of ligands in the first shell is quantified by their Mean Residence Time (MRT). For the [Zn(NH₃)(H₂O)₅]²⁺ complex, the water ligands in the second solvation shell have a shorter MRT (7.2 ps) compared to the fully hydrated zinc ion (10.5 ps), indicating that the presence of an ammonia ligand labilizes the outer shell rsc.org. This suggests that in a zinc-ammonium-nitrite system, the relative lability of ammonia, nitrite, and water ligands would govern the complex's reactivity and ligand exchange kinetics. The simulations can predict whether the exchange mechanism is associative (where a new ligand enters before the old one leaves) or dissociative (where a ligand leaves first, creating an intermediate with a lower coordination number).

| Property | System | Finding | Method | Reference |

| Coordination Number (CN) | Zn²⁺ in water | Dominantly 6 (octahedral), with ~16% 5 (trigonal bipyramidal) | AIMD | mdpi.com |

| Coordination Number (CN) | [Zn(NH₃)₄]²⁺ in water | Predominantly 4, with short-lived 5-coordinate intermediates | QM/MM MD | nih.gov |

| Ligand Exchange | Zn²⁺ in water | Dissociative mechanism involving a 5-coordinate intermediate | AIMD | mdpi.comresearchgate.net |

| Ligand Exchange | [Zn(NH₃)₄]²⁺ in water | Associative mode of water exchange | QM/MM MD | nih.gov |

| Mean Residence Time (MRT) | Second shell H₂O in [Zn(H₂O)₆]²⁺ | 10.5 ps | QM/MM MD | rsc.org |

| Mean Residence Time (MRT) | Second shell H₂O in [Zn(NH₃)(H₂O)₅]²⁺ | 7.2 ps | QM/MM MD | rsc.org |

| Stability | cis/trans-[Zn(NH₃)₂(H₂O)₄]²⁺ | Transform into the more stable 5-coordinate [Zn(NH₃)₂(H₂O)₃]²⁺ | QM/MM MD | nih.gov |

This table summarizes key findings from molecular dynamics simulations on zinc ammine and aquo complexes, which are essential for predicting the reactivity of zinc-ammonium-nitrite systems.

Predictive Modeling of Complexation Equilibria and Solution-Phase Behavior

Predictive modeling, particularly through the construction of thermodynamic speciation and predominance diagrams, is a vital tool for understanding the behavior of metal complexes in solution. These models use thermodynamic equilibrium constants to calculate the distribution of different chemical species as a function of variables like pH, ligand concentration, and temperature.

These models show that in aqueous ammonia solutions, zinc(II) forms a series of ammine complexes: [Zn(NH₃)]²⁺, [Zn(NH₃)₂]²⁺, [Zn(NH₃)₃]²⁺, and [Zn(NH₃)₄]²⁺. The predominant species is highly dependent on the total ammonia concentration and the pH of the solution. At high ammonia concentrations and in weakly alkaline solutions, the tetraamminezinc(II) ion, [Zn(NH₃)₄]²⁺, is the dominant soluble species researchgate.net. Mixed hydroxy-ammine complexes, such as [Zn(NH₃)₃(OH)]⁺, can also be present.

The inclusion of the nitrite ion in such a model would require the thermodynamic stability constants for the formation of zinc-nitrite and mixed zinc-ammine-nitrite complexes. The model would then solve a set of simultaneous equations for all the possible equilibria to determine the fractional distribution of each zinc-containing species under given conditions.

The output of such predictive modeling is often visualized in predominance diagrams (or speciation diagrams). These diagrams map out the regions of stability for each complex as a function of key variables. For example, a diagram could plot pH versus the logarithm of the total ammonia concentration, with areas indicating where [Zn(NH₃)₄]²⁺, a hypothetical [Zn(NH₃)₃(NO₂)]⁺, or solid phases like Zn(OH)₂ are the most stable form of zinc researchgate.net. These diagrams are powerful predictive tools for controlling chemical processes, such as optimizing the conditions for selective precipitation or solvent extraction in industrial applications.

| Condition | Dominant Aqueous Zinc Species | System Modeled | Reference |

| Weak alkaline solution, high ammonia conc. | [Zn(NH₃)₄]²⁺ | Zn(II)–NH₃–H₂O | researchgate.net |

| Neutral solution (with chloride) | Ternary ammine-chloride complexes | Zn(II)–NH₃–Cl⁻–H₂O | researchgate.net |

| pH 8.5 | Zn(OH)⁺ (minor), Zn(OH)₂ (predominant starts) | Zn(II) in aqueous solution | researchgate.net |

| pH 7-12 (low S²⁻, NH₄⁺) | [Zn(NH₃)ₓ]²⁺ complexes and ZnO | Zn ions in water | researchgate.net |

This table illustrates the types of predictions that can be made using thermodynamic modeling for complexation equilibria in zinc-containing aqueous systems.

Reactivity Mechanisms and Transformational Chemistry of Zinc Ammonium Nitrite Species

Pathways of Nitrite (B80452) Reactivity at Zinc(II) Centers

The transformation of nitrite at a zinc(II) core is crucial for understanding its potential biological roles, such as in nitric oxide (NO) signaling pathways. rsc.org The zinc(II) ion, being redox-inactive, typically activates the bound nitrite to make it more susceptible to reaction with other species. nih.gov The specific pathways of this reactivity are highly dependent on the reactants and the coordination environment of the zinc center.

The interaction between zinc-bound nitrite and sulfur-based nucleophiles, particularly thiols (RSH) and thiolates (RS⁻), is a key area of research. These reactions are often slow, with the reactivity influenced by the properties of both the zinc complex and the thiol. rsc.orgnih.gov For instance, the reaction of a zinc(II)-nitrite complex with the alkyl thiol 4-tert-butylbenzylthiol (tBuBnSH) to produce S-nitrosothiol (RSNO) and subsequently NO is sluggish. nih.gov In contrast, more acidic aromatic thiols like 4-methylbenzenethiol (B89573) react more efficiently, highlighting the importance of the thiol's pKa in these transformations. rsc.orgacs.orgrsc.org

The nitrite moiety coordinated to a zinc(II) center generally behaves as a mild electrophile. nih.govacs.org Its reactivity is significantly enhanced with stronger nucleophiles. Persulfide species (RSnS⁻), which have greater nucleophilicity compared to thiolates due to the α-effect, react much more promptly with zinc-bound nitrite, leading to substantially higher yields of NO. nih.govacs.org This suggests that in biological systems, reactive sulfur species could play a critical role in mediating NO production from nitrite at zinc sites. researchgate.net

Experimental data underscores the difference in reactivity between various nucleophiles. The reaction of the complex [(Bn₃Tren)ZnII–ONO]⁺ with different sulfur nucleophiles demonstrates the superior efficacy of persulfides in generating NO. nih.govacs.org

| Reactant | NO Yield (%) | Reference |

|---|---|---|

| Sodium Phenylthiolate (NaSPh) | 11 | nih.govacs.org |

| [PPN⁺][PhSS⁻] (Persulfide) | 45 | nih.govacs.org |

| [PPN⁺][PhS₃S⁻] (Polysulfide) | 58 | nih.govacs.org |

| 4-tert-butylbenzylthiol (tBuBnSH) | 10 | nih.gov |

| tBuBnSH + Elemental Sulfur (S₈) | 65 | nih.gov |

Two primary mechanisms have been proposed for the reaction between thiols and zinc-bound nitrite. rsc.orgrsc.org

Concerted Transnitrosation : A proton-transfer from the thiol to the nitrite ligand occurs in a concerted fashion, leading directly to the formation of a zinc(II)-hydroxide species and S-nitrosothiol (RSNO). rsc.orgrsc.org

Acid-Base Exchange : An initial acid-base reaction takes place where the thiol protonates the bound nitrite, releasing free nitrous acid (HNO₂) and forming a zinc(II)-thiolate complex. rsc.orgrsc.org The highly reactive HNO₂ then acts as a potent nitrosating agent, reacting with another thiol molecule to generate RSNO. rsc.org

Recent studies, combining detailed UV-vis spectroscopy and computational analysis, have provided the first unambiguous experimental evidence for the formation of the nitrous acid (HNO₂) intermediate. rsc.orgrsc.org This was achieved by monitoring the reaction of various mononuclear zinc(II)-nitrite complexes with the less acidic alkyl thiol, tBuBnSH, which more closely mimics biological thiols like cysteine. rsc.org The research demonstrated that HNO₂ is generated via an intramolecular proton transfer from the thiol to the nitrite ligand within the zinc coordination sphere. rsc.orgresearchgate.net This finding is significant as it identifies a new pathway for the generation of HNO₂, a key species in oxidative modifications, at physiological pH mediated by a zinc center. rsc.org

Ligand Exchange and Complexation Dynamics in Aqueous and Non-Aqueous Media

The coordination environment of a zinc(II) ion is dynamic, and the ligands bound to it can be substituted by other available ligands in solution. crunchchemistry.co.uk This process, known as ligand exchange, is fundamental to the behavior of zinc ammonium (B1175870) nitrite in solution. In an aqueous medium, the zinc ion is typically solvated by water molecules, forming an aqua complex such as [Zn(H₂O)₆]²⁺. newassignmenthelp.co.uk

When ammonia (B1221849) is introduced, it can replace the coordinated water molecules. crunchchemistry.co.uknewassignmenthelp.co.uk This exchange can occur for two main reasons: ammonia may form a stronger dative covalent bond with the zinc ion, or its higher concentration can shift the equilibrium to favor the ammine complex. crunchchemistry.co.uk The reaction often proceeds stepwise, and can also involve a change in coordination number; for example, the octahedral hexaaquazinc(II) ion can be converted to the tetrahedral tetraamminezinc(II) ion, [Zn(NH₃)₄]²⁺. newassignmenthelp.co.uk

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have provided insight into the stability of mixed-ligand zinc complexes in water. nih.gov Studies on zinc(II)-diamine complexes showed that initial octahedral structures, such as cis- and trans-[Zn(NH₃)₂(H₂O)₄]²⁺, are metastable and tend to release a water ligand to form a more stable pentacoordinated species, [Zn(NH₃)₂(H₂O)₃]²⁺, within picoseconds. nih.gov This highlights the dynamic nature of the zinc coordination sphere and the lability of water ligands, a principle that would also govern the complexation dynamics of a zinc ammonium nitrite species in aqueous solution.

Redox Behavior and Electron Transfer Processes

However, studies in the gas phase have revealed that zinc-nitrite complexes can display more direct redox activity. Mass spectrometry investigations of species like [Zn(NO₂)(NO₃)]⁻ reacting with sulfur dioxide showed that oxidation can be triggered by electron transfer from a low-valence Zn⁺ species. ulisboa.ptbohrium.comresearchgate.net In these scenarios, the NOx⁻ ligands can also act as redox-active participants, for instance, by transferring an oxygen atom to a substrate. ulisboa.ptbohrium.com

Furthermore, zinc can be incorporated into systems where electron transfer is a key function. In a zinc-reconstituted version of the enzyme nitrite reductase, photoexcitation of a zinc-porphyrin complex leads to rapid electron transfer from the porphyrin's triplet excited state to an oxidized c-haem group within the enzyme. nih.govnih.gov Zinc complexes with specific organic ligands can also serve as potent photoreductants upon excitation, engaging in photoinduced electron transfer reactions. acs.org This diverse reactivity demonstrates that while the zinc(II) ion is stable, its complexes can facilitate electron transfer processes through ligand-centered redox activity or by acting as a scaffold for photoactive components.

| System | Redox Mechanism | Role of Zinc | Reference |

|---|---|---|---|

| [Zn(II)]-nitrite + Thiol (in solution) | Redox-neutral formation of RSNO, followed by redox decomposition of RSNO to NO and disulfide. | Redox-inactive Lewis acid, activating nitrite. | nih.gov |

| [Zn(NO₂)(NO₃)]⁻ + SO₂ (gas phase) | Electron transfer from a transient low-valence Zn⁺ species to SO₂. | Participates directly in electron transfer (as Zn⁺). | ulisboa.ptbohrium.com |

| Zinc-reconstituted Nitrite Reductase | Photoinduced electron transfer from excited Zn-porphyrin to c-haem. | Scaffold for a photoactive, electron-donating ligand. | nih.govnih.gov |

| Zinc complexes with redox-active ligands (e.g., 2,2′-bipyridine) | Electron gain/loss is localized on the ligand. | Stabilizes the redox-active ligand. | acs.org |

Advanced Research Applications of Zinc Ammonium Nitrite Chemistry

Role in Catalytic Transformations and Process Optimization

While research specifically detailing zinc ammonium (B1175870) nitrite (B80452) as a primary catalyst is an emerging area, the chemistry of its components—zinc, ammonium, and nitrite/nitrate (B79036) ions—plays a significant role in various catalytic processes. Zinc-based catalysts, in general, are recognized for their applications in organic synthesis. For instance, various zinc(II) salts have proven to be effective catalysts in hydroamination reactions, facilitating the conversion of C-propargyl vinylogous amides into pyrroles with high yields under mild conditions. researchgate.net

A notable related reaction is the exothermic redox process between zinc dust and ammonium nitrate, where sodium chloride acts as a catalyst. jmu.edu This reaction highlights the catalytic potential within the zinc-ammonium-nitrate system, producing nitrogen gas, zinc oxide, and water vapor. jmu.eduyoutube.com In the context of process optimization, the synthesis of zinc oxide nanoparticles, a product of the aforementioned reaction, can be finely tuned by adjusting parameters such as pH, temperature, and the presence of capping agents to control particle size and shape for various applications, including as antibacterial agents. rasayanjournal.co.inthepharmajournal.comresearchgate.net

Furthermore, the catalytic activity of more complex systems involving these components is an active area of research. For example, a nanocatalyst of cobalt copper zinc ferrite (B1171679) has been shown to effectively lower the thermal decomposition temperature of ammonium nitrate, demonstrating its catalytic role in propellant chemistry. acs.org This suggests the potential for developing novel catalysts based on zinc and nitrogen compounds for process optimization in various industrial applications.

Electrochemical Systems and Energy Conversion Technologies (e.g., Nitrite-Based Batteries)

A significant area of advanced research lies in the development of electrochemical systems, particularly zinc-nitrite and zinc-nitrate batteries. These batteries are being explored for their dual function of generating electrical energy while simultaneously producing valuable ammonia (B1221849) (NH₃) from the electrochemical reduction of nitrite (NO₂⁻) or nitrate (NO₃⁻) ions. rsc.orgln.edu.hkacs.org This technology presents a promising approach to both sustainable energy storage and environmental remediation. rsc.orgln.edu.hk

In a typical zinc-nitrite battery, a zinc anode is paired with a cathode where the nitrite reduction reaction occurs. rsc.orgresearchgate.net These systems can function as energy-output electrocatalytic systems, simultaneously degrading toxic nitrite pollutants from wastewater, producing ammonia for use as a carbon-free fuel or fertilizer, and generating electricity. rsc.orgln.edu.hk

Researchers have developed various catalysts to enhance the efficiency of these batteries. For instance, carbon-doped cobalt oxide nanotubes have been shown to be highly efficient for the nitrite reduction reaction, achieving a Faradaic efficiency of nearly 100% for ammonia production. rsc.org A zinc-nitrite battery assembled with this catalyst exhibited a power density of 6.03 mW cm⁻². rsc.orgln.edu.hk Similarly, a zinc-nitrate battery utilizing an iron-doped nickel phosphide (B1233454) catalyst demonstrated a power density of 3.25 mW cm⁻² and a high Faradaic efficiency for ammonia production. bohrium.com By separating the nitrate reduction into a two-stage process, a zinc-nitrate battery with a Cu nanowire catalyst achieved a high power density of 14.1 mW cm⁻². nih.gov

Performance of Zinc-Nitrite/Nitrate Batteries

| Battery Type | Catalyst | Power Density (mW cm⁻²) | Ammonia (NH₃) Faradaic Efficiency (%) | Reference |

|---|---|---|---|---|

| Zn-NO₂⁻ | Carbon-doped Cobalt Oxide Nanotubes | 6.03 | 95.1 | rsc.orgln.edu.hk |

| Zn-NO₃⁻ | Iron-doped Nickel Phosphide | 3.25 | 85.0 | bohrium.com |

| Zn-NO₃⁻ | Cu Nanowire | 14.1 | 100 (for NH₃ from NO₂⁻) | nih.gov |

| Zn-NO₂⁻ | CoP@TiO₂/TP | 1.24 | 80.45 | nih.gov |

Contributions to Environmental Remediation and Wastewater Treatment (e.g., Photocatalytic Degradation)

The chemistry of zinc-containing compounds is pivotal in environmental remediation, particularly in the treatment of wastewater containing organic pollutants and nitrogenous compounds. Zinc oxide (ZnO), a product of the reaction between zinc and ammonium nitrate, is a well-studied photocatalyst for the degradation of various pollutants. arabjchem.orgresearchgate.net The photocatalytic process involves the generation of reactive oxygen species upon irradiation, which then mineralize organic contaminants. arabjchem.org The efficiency of ZnO photocatalysis can be influenced by factors such as catalyst loading, pH, and the presence of electron acceptors. arabjchem.orgresearchgate.net

Recent research has focused on enhancing the photocatalytic activity of ZnO by creating composite materials. For example, zinc ferrite (ZnFe₂O₄) nanoparticles have been used for the photocatalytic decomposition of antibiotics like amoxicillin. mdpi.com Doping nickel oxide (NiO) nanoparticles with zinc has also been shown to improve their photocatalytic efficiency for the degradation of dyes and other organic pollutants under visible light. mdpi.com

The electrochemical systems discussed in the previous section also contribute significantly to environmental remediation. The conversion of toxic nitrite and nitrate ions from contaminated water into valuable ammonia in zinc-nitrite/nitrate batteries is a prime example of a technology that simultaneously addresses pollution and resource recovery. rsc.orgln.edu.hkacs.org This electrocatalytic approach offers a sustainable method for wastewater treatment. rsc.org

Insights into Biological Nitrogen Cycling and Enzyme Modulation (e.g., Nitrification Inhibition)

Zinc ions can significantly impact the biological nitrogen cycle by inhibiting the process of nitrification. cloudfront.netresearchgate.netepa.gov Nitrification is a crucial two-step process where ammonia is first oxidized to nitrite and then to nitrate by specific groups of bacteria. wikipedia.orgsciencelearn.org.nzcceonondaga.org This process is a cornerstone of nitrogen availability in ecosystems. wikipedia.org

Research has shown that zinc can be toxic to the nitrifying bacteria responsible for this conversion, particularly the ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB). cloudfront.netresearchgate.netteamaquafix.com The presence of zinc at low concentrations can lead to a reduction in the rate of nitrification in wastewater treatment plants and soil environments. cloudfront.netresearchgate.net Studies have indicated that zinc more strongly inhibits the first stage of nitrification (ammonia to nitrite) than the second stage (nitrite to nitrate). researchgate.net The inhibitory concentration of zinc can vary depending on environmental conditions and the specific microbial community. cloudfront.netepa.gov For instance, one study noted a 97% inhibition of nitrification at a zinc concentration of 1.2 mg/L. cloudfront.net

This inhibitory effect of zinc on nitrification enzymes has implications for both environmental management and agriculture. In wastewater treatment, uncontrolled inhibition can lead to the accumulation of ammonia, which is toxic to aquatic life. cloudfront.neteawag.ch Conversely, the controlled application of nitrification inhibitors can be used in agriculture to reduce the leaching of nitrates into groundwater and decrease the emission of nitrous oxide, a potent greenhouse gas. researchgate.net The interaction of zinc with other compounds, such as antibiotics, can have synergistic inhibitory effects on nitrification processes in soil. researchgate.net

Inhibitory Effects of Zinc on Nitrification

| Study Focus | Key Finding | Zinc Concentration for Inhibition | Reference |

|---|---|---|---|

| Wastewater Treatment | 97% nitrification inhibition | 1.2 mg/L | cloudfront.net |

| Soil Environment | Significant nitrification inhibition | As low as 300 mg Zn²⁺/kg of soil | researchgate.net |

| General Nitrification | Ammonia-oxidizers are more sensitive than nitrite-oxidizers | Varies | teamaquafix.com |

| Combined Effects | Synergistic inhibition with copper and oxytetracycline | Varies | researchgate.net |

Integration into Specialized Materials and Chemical Formulations (e.g., Ammonium Nitrate Formulations)

Zinc compounds, in conjunction with ammonium nitrate, are integrated into various specialized materials and chemical formulations, particularly in the agricultural and explosives industries. The compound zinc ammonium nitrite itself is classified as a combustible and strong oxidizing agent. nih.govnoaa.gov

In agriculture, zinc is an essential micronutrient for plant growth. Fertilizers have been developed that combine ammonium nitrate with a zinc source, such as zinc sulfate, to provide both nitrogen and zinc to crops. google.com These formulations can be used as both base and top-dressing fertilizers, offering improved fertilizer efficacy compared to conventional products. google.com

In the field of explosives, ammonium nitrate is a primary component. The addition of zinc compounds, such as zinc oxide, can modify the properties of ammonium nitrate-based explosives. For example, a composition containing ammonium nitrate, active zinc white (a form of zinc oxide), and octadecylamine (B50001) or its acetate (B1210297) has been developed to reduce the caking of ammonium nitrate, which is a significant issue in its handling and storage. google.com

The reaction between zinc and ammonium nitrate, which can be catalyzed, is a powerful exothermic reaction. jmu.eduyoutube.com This reactivity underscores the importance of carefully controlling formulations containing both zinc and ammonium nitrate to ensure safety and desired performance in their specific applications.

Analytical Methodologies for the Characterization and Quantification of Zinc Ammonium Nitrite Species

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods are foundational for the quantification of the ionic species of zinc ammonium (B1175870) nitrite (B80452). These techniques are based on the formation of a colored complex that absorbs light at a specific wavelength, with the absorbance being proportional to the concentration of the analyte.

For the determination of the nitrite ion, the most widely used method is the Griess reaction. usgs.gov This assay involves a two-step diazotization process where nitrite reacts with an aromatic amine (e.g., sulfanilamide) in an acidic medium to form a diazonium salt. This intermediate then couples with a second aromatic compound, such as N-(1-Naphthyl)ethylenediamine (NED), to produce a highly colored azo dye. nih.govniscpr.res.in The resulting magenta-colored solution is then measured spectrophotometrically, typically around 540 nm. asianpubs.org This method is noted for its simplicity and sensitivity. rrjournals.com

Zinc ions can be quantified using various chromogenic reagents that form stable, colored chelates. Reagents like 8-Hydroxyquinoline (oxine) and its derivatives form a yellow Zn(II)-oxine chelate that can be measured. aurorabiomed.com.cnscielo.br Other methods employ azo compounds, such as 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS) or 2-carboxy-(2-arsonophenylazo)salicylic acid, which react with zinc to form colored complexes with high molar absorptivity. scielo.brbu.edu.eg The optimal pH and wavelength for measurement depend on the specific reagent used. scielo.brbu.edu.eg

The ammonium ion is frequently determined using the Berthelot reaction, where it reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue indophenol (B113434) dye. The intensity of the color, measured at approximately 630-640 nm, is proportional to the ammonium concentration.

Table 1: Comparison of Spectrophotometric Methods for Zinc and Nitrite

| Analyte | Method/Reagent | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Nitrite | Griess Reaction (p-nitroaniline & Frusemide) | 680 nm | 0.02-0.6 µg/mL | 0.485 µg/mL | niscpr.res.in |

| Nitrite | Acetic Acid Capped ZnO Nanosheets & TMB | 446 nm | 1 × 10⁻³ - 4.50 × 10⁻¹ µM | 0.22 nM | researchgate.net |

| Zinc | 8-Hydroxyquinoline | 384 nm | 1-5 µg/mL | 0.381 µg/mL | aurorabiomed.com.cn |

| Zinc | p-NIAZOXS | 430 nm | 0.05-1.0 µg/mL | 15 ng/mL | scielo.br |

Chromatographic Techniques (Ion Chromatography, HPLC)

Chromatographic methods are powerful tools for the simultaneous separation and quantification of multiple ions from a single sample, making them ideal for analyzing zinc ammonium nitrite.

Ion Chromatography (IC) is the preferred and most widely used method for the analysis of anions like nitrite. wikipedia.orgcdc.gov In a typical IC system, a liquid sample is injected into a stream of eluent (mobile phase) and passed through a separation column containing a stationary phase. The ions are separated based on their affinity for the stationary phase. lcms.cz For anion analysis, a hydroxide-selective anion-exchange column is often used. lcms.cz After separation, the ions pass through a suppressor to reduce the background conductivity of the eluent, followed by a conductivity detector. lcms.cz This technique allows for the sensitive and selective determination of nitrite, even in complex matrices. nih.gov Cation-exchange chromatography can be similarly employed for the analysis of zinc and ammonium ions. dtic.milthermofisher.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is also used for nitrite and nitrate (B79036) analysis. jfda-online.comnih.gov In this method, separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. researchgate.net Ion-pairing agents may be added to the mobile phase to improve the retention and separation of the anions. cdc.gov Detection is commonly performed using a UV detector, as the nitrite ion absorbs UV light (typically around 210-230 nm). cdc.govjfda-online.com HPLC offers rapid analysis times and high precision. jfda-online.com

Table 2: Chromatographic Conditions for Nitrite Analysis

| Technique | Column | Mobile Phase/Eluent | Detector | Typical Retention Time | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed Phase C18 | 0.01 M octylammonium orthophosphate in 30% methanol (B129727) (pH 7.0) | UV (210 nm) | ~4.5 min | jfda-online.com |

| Ion Chromatography | Dionex IonPac AS11-HC-4µm | Potassium Hydroxide (KOH) Gradient | Suppressed Conductivity | ~13 min | lcms.cz |

Mass Spectrometry-Based Characterization (e.g., ESI-MS)

Mass spectrometry (MS) provides detailed information about the mass-to-charge ratio (m/z) of ions, enabling the characterization of complex species. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing metal-ligand complexes in solution. nih.gov

In the context of this compound, ESI-MS can be used to confirm the presence and stoichiometry of the complex ions in solution. The sample solution is introduced into the ESI source, where a high voltage is applied, creating charged droplets. As the solvent evaporates, charged ions, such as [Zn(NH₃)ₓ(NO₂)ᵧ]²⁺ or related species, are released into the gas phase and directed into the mass analyzer. nih.gov The resulting mass spectrum reveals the m/z values of the parent ions and any fragments, providing direct evidence of the compound's composition. thermofisher.com Tandem mass spectrometry (MS/MS) can be employed to fragment specific parent ions, yielding structural information about the complex. nih.govthermofisher.com Researchers have successfully used ESI-MS/MS to identify zinc-ligand complexes by analyzing the free zinc isotopes released during fragmentation. nih.gov

Table 3: ESI-MS Data for Characterization of Zinc-Containing Species

| Parent Complex | Ionization Mode | Observed Species (in MS1) | Fragmentation Product (in MS2) | Key Finding | Reference |

|---|---|---|---|---|---|

| Zn(II)-Ligand Complexes | Positive ESI | [M-H + Zn(II)]⁺ | Free Zn Isotopes | Confirms presence and stoichiometry of zinc complexes. | nih.govthermofisher.com |

| Peptide-Zinc Complexes | Positive ESI | [Peptide+Zn]²⁺ | Not specified | Demonstrates ESI-MS power for studying stoichiometry of metal complexes. | nih.gov |

Electrochemical Sensing and Voltammetric Approaches

Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them suitable for the analysis of this compound's constituent ions. These techniques measure the current or potential changes resulting from redox reactions at an electrode surface.

Voltammetry is a key technique for this purpose. For nitrite analysis, its electrochemical oxidation is monitored. At a modified electrode, such as a carbon paste electrode modified with zinc-based complexes or nanoparticles, a well-defined oxidation peak for nitrite can be observed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). researchgate.netresearchgate.net The peak current is proportional to the nitrite concentration. The choice of electrode modifier is crucial as it can lower the oxidation potential and enhance the sensitivity and selectivity of the measurement. researchgate.netfrontiersin.org

For zinc determination, Anodic Stripping Voltammetry (ASV) is a highly sensitive method. metrohm.com It involves a two-step process: first, zinc ions in the sample are pre-concentrated by reducing them onto a working electrode (e.g., a mercury film electrode) at a negative potential. Second, the potential is scanned in the positive direction, which strips the deposited zinc back into the solution as Zn²⁺, generating a current peak whose height is proportional to the initial concentration. metrohm.com

Table 4: Performance of Electrochemical Sensors for Nitrite and Zinc

| Analyte | Electrode/Sensor | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Nitrite | Zn-Schiff base/SPCE | Cyclic Voltammetry (CV) | 2–4838 µM | 0.78 µM | researchgate.net |

| Nitrite | Poly 1,8-DAN/f-MWCNT/CPE | Cyclic Voltammetry (CV) | 300–6500 nM | 75 nM | frontiersin.org |

| Zinc | Mercury Film Electrode (MFE) | Anodic Stripping Voltammetry (ASV) | Up to ~300 µg/L | 0.15 µg/L | metrohm.com |

| Multiple | ZnO Nanoparticles/GCE | Differential Pulse Voltammetry (DPV) | Analyte-dependent | Analyte-dependent | frontiersin.org |

Advanced Hyphenated and Miniaturized Analytical Platforms (e.g., Microfluidic Paper-Based Devices)

Recent advancements have focused on developing portable, low-cost, and user-friendly analytical devices. Microfluidic paper-based analytical devices (µPADs) have emerged as a promising platform for the rapid, on-site determination of nitrite. nih.govnih.gov

These devices are fabricated by creating hydrophobic barriers on paper to define hydrophilic channels and reaction zones. nih.govacs.org For nitrite detection, the reagents for the Griess assay are pre-loaded onto the device. nih.gov A small volume of the sample is applied to the µPAD, and the liquid wicks through the channels into the detection zone, where the colorimetric reaction occurs. mdpi.com The resulting color intensity can be quantified using a simple detector like a smartphone camera, with the data processed by image analysis software. acs.org Some µPADs have been designed to first reduce nitrate to nitrite using immobilized zinc microparticles, allowing for the determination of both species. scilit.com These platforms offer the advantages of minimal reagent consumption, rapid analysis times (often within minutes), and disposability. nih.govmdpi.com

Table 5: Characteristics of Microfluidic Paper-Based Devices (µPADs) for Nitrite Detection

| Fabrication Method | Detection Principle | Linear Range | Limit of Detection (LOD) | Analysis Time | Reference |

|---|---|---|---|---|---|

| Wax Printing | Colorimetric (Griess Reaction) | Not Specified | 1.1 mg kg⁻¹ (coffee-ring effect) | < 15 min | nih.gov |

| Adhesive Tape Deposition | Colorimetric (Griess Reaction) | 0.02 - 0.9 mM | 0.015 mM | 10 min | mdpi.com |

| Inkjet Printing | Colorimetric (Griess Reaction) | Not Specified | 1.0 µM | Not Specified | scilit.com |

| Not Specified | Colorimetric (Griess Reaction) | 5 - 250 µM | 0.05 µM | < 4 hours (scan time) | nih.gov |

Advancements in Zinc-Ammonium-Nitrite Chemistry Remain Largely Undocumented in Public Research

Despite its formal recognition as a chemical entity, this compound, with the formula Zn(NH₄)(NO₂)₃, remains a compound with a notably sparse footprint in publicly accessible scientific literature. While databases confirm its existence and provide basic safety and property information, a thorough exploration of its chemistry, particularly concerning future research and applications, reveals a significant lack of detailed investigation.

Initial searches characterize this compound as a white, combustible, and water-soluble powder that is classified as a strong oxidizing agent. Its instability is highlighted, with warnings of potential explosion upon heating or contamination with combustible materials. Beyond these fundamental characteristics, however, the scientific community has yet to publish in-depth research that would form the basis for the forward-looking applications and research trajectories outlined below.

The following sections, structured as requested, reflect the absence of specific research on this compound. The content is therefore framed around the general principles and potential avenues of exploration within these fields, rather than detailing existing findings on this specific compound.

Future Research Trajectories and Emerging Directions in Zinc Ammonium Nitrite Chemistry

The future of Zinc-Ammonium-Nitrite chemistry is an open field, with numerous avenues for potential discovery and application. The exploration of this compound could yield significant advancements in materials science, catalysis, and nanotechnology, provided that foundational research is undertaken to understand its properties and behavior.

Currently, detailed synthetic procedures for producing high-purity, well-characterized Zinc Ammonium (B1175870) Nitrite (B80452) are not widely reported. Future research would need to focus on developing reliable and scalable synthesis methods. This could involve direct precipitation reactions from aqueous solutions of zinc salts, ammonium salts, and nitrite sources under controlled conditions of temperature, pH, and stoichiometry.

A critical area for investigation would be the exploration of different crystalline forms or polymorphs of Zinc Ammonium Nitrite. The arrangement of the zinc, ammonium, and nitrite ions in the crystal lattice will dictate many of its physical and chemical properties. Techniques such as X-ray crystallography would be essential to determine its crystal structure. The potential for polymorphism is significant, as different crystalline arrangements could lead to variations in stability, reactivity, and electronic properties.

Table 1: Potential Synthetic Approaches and Characterization Methods

| Synthetic Route | Key Parameters to Investigate | Characterization Techniques |

| Aqueous Precipitation | Temperature, pH, reactant concentrations, rate of addition | X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Elemental Analysis |

| Solvothermal Synthesis | Solvent system, temperature, pressure, reaction time | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), XRD |

| Mechanochemical Synthesis | Milling frequency, time, ball-to-powder ratio | XRD, Thermal Analysis (TGA/DSC) |

A detailed understanding of the relationship between the structure of this compound and its reactivity is fundamental to unlocking its potential applications. The coordination environment of the zinc ion, the nature of the bonding with the nitrite ligands, and the role of the ammonium cation in the crystal lattice will all influence its chemical behavior.

Future research should aim to elucidate these relationships through a combination of experimental and computational methods. For instance, studying the thermal decomposition of this compound could provide insights into its stability and the nature of the chemical bonds within the compound. The products of its decomposition, likely to include zinc oxide and various nitrogen oxides, would be of interest. nih.gov

Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the electronic structure, bonding characteristics, and potential reaction pathways of this compound. These theoretical studies would complement experimental findings and guide the design of new functional materials.

The combination of a transition metal (zinc), a potential nitrogen source (ammonium and nitrite), and its inherent reactivity suggests that this compound could serve as a precursor for the synthesis of novel functional materials. For example, controlled thermal decomposition could be a route to produce zinc oxide (ZnO) nanomaterials with specific morphologies or nitrogen-doping, which are known to have interesting catalytic and electronic properties.

The catalytic potential of this compound itself remains unexplored. The presence of both oxidizing (nitrite) and potentially reducing (ammonium, depending on the reaction conditions) components, centered around a catalytically active metal like zinc, suggests that it could be investigated as a catalyst or catalyst precursor for various reactions. One area of interest could be in the selective oxidation of organic compounds or in the reduction of nitrogen oxides. Recent research has highlighted the potential of zinc-nitrite systems in electrocatalytic processes, such as the conversion of nitrite to ammonia (B1221849), which could inspire further investigations into the catalytic properties of this compound.

Table 2: Potential Applications Based on Functional Properties

| Potential Application Area | Underlying Functional Property | Research Direction |

| Precursor for Nanomaterials | Controlled decomposition to form ZnO | Investigation of decomposition conditions to control particle size and morphology |

| Catalysis | Redox properties of constituent ions | Screening for catalytic activity in oxidation and reduction reactions |

| Energy Storage | Electrochemical potential of zinc-nitrite couple | Exploration as a component in battery or supercapacitor systems |

The principles of nanoscience and supramolecular chemistry offer intriguing possibilities for the future of Zinc-Ammonium-Nitrite chemistry. In nanoscience, there is potential to synthesize this compound nanoparticles or to use it as a precursor for the templated synthesis of nanostructured materials. The properties of materials at the nanoscale can differ significantly from their bulk counterparts, opening up new avenues for applications in areas such as sensing, electronics, and medicine.

From a supramolecular perspective, the ammonium and nitrite ions could participate in hydrogen bonding and other non-covalent interactions to form extended networks or to direct the assembly of more complex architectures. The study of how this compound interacts with other molecules to form supramolecular assemblies could lead to the development of new materials with tunable properties, such as porous frameworks for gas storage or separation.

Q & A

Q. What are the recommended methodologies for synthesizing zinc ammonium nitrite in a laboratory setting?

this compound can be synthesized by reacting zinc salts (e.g., zinc nitrate) with ammonium nitrite under controlled pH and temperature. Due to the instability of ammonium nitrite derivatives, the reaction should be conducted in a buffered solution (pH 4.5–5.0) to prevent premature decomposition . Strict temperature control (<30°C) and inert atmospheres (e.g., nitrogen) are recommended to minimize oxidative side reactions. Post-synthesis, vacuum filtration and desiccation in anhydrous conditions enhance yield stability .

Q. How can researchers characterize the purity and composition of this compound post-synthesis?

Key methods include:

- Ion Chromatography (IC): Quantifies ammonium, nitrite, and zinc ions in solution, with calibration against NIST-certified standards .

- Thermogravimetric Analysis (TGA): Identifies decomposition stages (e.g., loss of NH₃ or NO₂) to assess thermal stability .

- X-ray Diffraction (XRD): Confirms crystalline structure by matching peaks with reference data (e.g., ICDD PDF-4+ database) .

Q. What are the primary decomposition pathways of this compound under varying thermal conditions?

this compound decomposes exothermically above 60°C, releasing nitrogen oxides (NO, NO₂) and ammonia (NH₃). At higher temperatures (>100°C), zinc oxide (ZnO) residues form. Differential Scanning Calorimetry (DSC) coupled with mass spectrometry is critical for tracking gas evolution and optimizing safe handling protocols .

Advanced Research Questions

Q. How do coexisting ions like nitrate or chloride interfere with the electrochemical detection of this compound in aqueous solutions?

Nitrate ions (NO₃⁻) compete with nitrite (NO₂⁻) during redox reactions, leading to false low readings in amperometric detection. Mitigation strategies include:

Q. What experimental strategies mitigate the instability of this compound during long-term storage?

Q. How does the ionic strength of a solution affect the speciation of this compound in environmental samples?

High ionic strength (e.g., saline matrices) promotes ion pairing between Zn²⁺ and NO₂⁻, reducing free ion activity. Principal Component Analysis (PCA) of water samples shows strong correlations between conductivity (EC), zinc, and ammonium, necessitating matrix-matched calibration standards for accurate quantification .

Q. What computational approaches are used to model the thermodynamic stability of this compound under different environmental conditions?

Density Functional Theory (DFT) simulations predict bond dissociation energies and reaction pathways for decomposition. Coupled with thermodynamic databases (e.g., FactSage), these models assess stability in humid or high-temperature environments, guiding safe storage protocols .

Q. How do pH variations influence the co-precipitation of zinc and ammonium-nitrite species in complex matrices?

Below pH 5, Zn²⁺ forms soluble complexes with nitrite (e.g., Zn(NO₂)₂), while alkaline conditions (pH >8) favor precipitation of zinc hydroxide (Zn(OH)₂). Spectrophotometric titration with EDTA at controlled pH (6.5–7.5) isolates zinc species for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.